Maltohexaose, a linear oligosaccharide comprising six glucose units linked by α(1→4) glycosidic bonds, holds significant importance in various scientific research domains. Its widespread occurrence in nature stems from the breakdown of starch, primarily by enzymes like α-amylase. [] This readily available carbohydrate serves as a model compound for investigating carbohydrate-protein interactions and enzymatic mechanisms, thanks to its well-defined structure and ease of synthesis. [, , , , , ]
Related Compounds
Maltoheptaose
Compound Description: Maltoheptaose is a linear oligosaccharide composed of seven glucose units linked by α(1→4) glycosidic bonds. It acts as a substrate for cyclodextrin glycosyltransferase (CGTase) and plays a crucial role in understanding the enzyme's cyclodextrin size specificity. [, , ]
Maltotriose
Compound Description: Maltotriose is a trisaccharide comprising three glucose units linked by α(1→4) glycosidic bonds. It is generated during the hydrolysis of starch by various amylases and also acts as a primer for certain starch synthases. [, , , , ]
Relevance: Compared to maltohexaose, maltotriose represents a shorter linear oligosaccharide with a lower degree of polymerization. It provides valuable insights into the substrate specificity of enzymes like starch synthase II and its preference for specific chain lengths during starch synthesis. [] In the context of cyclodextrin glycosyltransferase (CGTase) activity, maltotriose can be produced during the degradation of larger maltooligosaccharides or during the coupling reaction of CGTase on cyclodextrins. []
Maltotetraose
Compound Description: Maltotetraose is a tetrasaccharide composed of four glucose units joined by α(1→4) glycosidic bonds. Similar to maltotriose, it is also a product of starch hydrolysis by amylases. [, , , ]
Relevance: Maltotetraose, being slightly larger than maltotriose, further contributes to understanding the substrate specificity of enzymes involved in starch metabolism. For example, studies on starch synthase II demonstrate different elongation efficiencies for maltotriose, maltotetraose and maltohexaose, highlighting the enzyme's preference for specific chain lengths during starch synthesis. [] Like maltotriose, maltotetraose can also be a product of CGTase activity on larger maltooligosaccharides or cyclodextrins. []
Maltopentaose
Compound Description: Maltopentaose is a pentasaccharide consisting of five glucose units connected by α(1→4) glycosidic bonds. It is a significant product of starch hydrolysis by specific amylases, including some maltooligosaccharide-forming amylases (MFAses). [, , , , ]
Relevance: Maltopentaose represents an intermediate-length linear oligosaccharide within the maltooligosaccharide series. Some MFAses, like the one from Bacillus stearothermophilus STB04, preferentially produce maltopentaose and maltohexaose from starch. [] This highlights the structural similarities between these two oligosaccharides in terms of their interaction with amylase active sites. []
6''-α-Maltotriosyl-maltohexaose
Compound Description: This branched nonasaccharide consists of a maltohexaose backbone with a maltotriose branch attached via an α(1→6) glycosidic bond to the sixth glucose unit of the maltohexaose chain. [, , ]
Relevance: This branched oligosaccharide is particularly relevant due to its structural similarity to the branch points found in amylopectin, a major component of starch. By studying the action of enzymes like starch synthase II on this compound, researchers can gain insights into the enzyme's activity on branched substrates and its role in amylopectin biosynthesis. []
α-Cyclodextrin
Compound Description: α-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds. It is produced by cyclodextrin glycosyltransferase (CGTase) from starch through an intramolecular transglycosylation reaction. [, , , ]
Relevance: α-Cyclodextrin represents the cyclic counterpart of maltohexaose and is the direct product of CGTase when using maltohexaose as a substrate. The structural relationship between the linear maltohexaose and the cyclic α-cyclodextrin highlights the ability of CGTase to catalyze the formation of cyclic structures from linear oligosaccharides. [, ]
β-Cyclodextrin
Compound Description: β-Cyclodextrin is a cyclic oligosaccharide containing seven glucose units joined by α(1→4) glycosidic bonds. Similar to α-cyclodextrin, it is also produced by CGTase, but from a maltoheptaose substrate. [, , , ]
Relevance: β-Cyclodextrin, being a cyclic oligosaccharide formed from maltoheptaose, provides a comparative perspective to the relationship between maltohexaose and α-cyclodextrin. Both β-cyclodextrin and α-cyclodextrin are products of CGTase activity but differ in their ring size due to the different substrate preferences of the enzyme. [, ]
γ-Cyclodextrin
Compound Description: γ-Cyclodextrin is a cyclic oligosaccharide consisting of eight glucose units linked by α(1→4) glycosidic bonds. It is another product of CGTase activity, typically present in smaller amounts compared to α- and β-cyclodextrin. [, ]
Relevance: γ-Cyclodextrin, along with α- and β-cyclodextrin, illustrate the range of cyclic products synthesized by CGTase. Although maltohexaose specifically leads to the formation of α-cyclodextrin, the existence of other cyclodextrin variants highlights the broader substrate specificity of CGTase and its ability to accommodate different oligosaccharide chain lengths for cyclization. [, ]
Maltose
Compound Description: Maltose is a disaccharide formed by two glucose units linked through an α(1→4) glycosidic bond. It is a product of starch hydrolysis by various amylases. [, , , , , , ]
Relevance: Maltose represents the simplest building block of maltohexaose and other maltooligosaccharides. It provides a basic unit for understanding the action of amylases and the breakdown of starch into smaller units. [] Maltose can also act as an acceptor molecule for CGTase, leading to the formation of longer linear maltooligosaccharides in a transglycosylation reaction. [, ]
Panose
Compound Description: Panose is a trisaccharide with an α(1→6) glycosidic bond linking a glucose unit to the non-reducing end glucose of maltose. []
Relevance: While maltohexaose consists of linearly linked glucose units, panose introduces a different linkage type, highlighting the diversity in glycosidic bonds found in oligosaccharides. It serves as a point of comparison to understand the structural and conformational differences between linear and branched oligosaccharides, both of which can be derived from starch. []
6'-α-Maltosyl-maltotriose
Compound Description: This branched heptasaccharide consists of a maltotriose backbone with a maltose branch attached via an α(1→6) glycosidic bond to the sixth glucose unit of the maltotriose chain. [, ]
Relevance: This branched heptasaccharide, together with 6''-α-maltotriosyl-maltohexaose, provide insights into the impact of branch point location on the activity of starch-acting enzymes. These branched structures are simpler than amylopectin, allowing for a more controlled investigation of enzyme specificity. [, ]
Maltononaose
Compound Description: Maltononaose is a linear oligosaccharide consisting of nine glucose units linked by α(1→4) glycosidic bonds. [, ]
Relevance: Maltononaose, as a longer linear oligosaccharide, plays a role in understanding the binding capacity of enzymes like CGTase. While maltohexaose occupies a specific number of subsites within the CGTase active site, maltononaose may interact with additional subsites, providing information about the enzyme's extended binding groove. [, ]
p-Nitrophenyl α-Maltoheptaoside
Compound Description: p-Nitrophenyl α-maltoheptaoside is a synthetic substrate for α-amylase, consisting of maltoheptaose linked to p-nitrophenol through an α-glycosidic bond. Upon enzymatic hydrolysis, it releases p-nitrophenol, which can be detected spectrophotometrically. []
Relevance: This compound highlights the use of maltoheptaose, structurally similar to maltohexaose, in developing specific substrates for studying enzyme kinetics and activity. The incorporation of maltoheptaose into a chromogenic substrate demonstrates its utility in biochemical assays. []
Source and Classification
Maltohexaose is typically derived from starch, which is a polysaccharide composed of numerous glucose units. The breakdown of starch into oligosaccharides, including maltohexaose, can occur through enzymatic processes involving enzymes such as α-amylase and glucoamylase, or through chemical hydrolysis. It falls under the category of non-reducing sugars due to the absence of a free aldehyde or ketone group in its structure.
Synthesis Analysis
Enzymatic Synthesis
The enzymatic synthesis of maltohexaose primarily involves the action of α-amylase, which catalyzes the hydrolysis of starch into smaller oligosaccharides. The process typically includes:
Substrate Preparation: Starch is gelatinized by heating in an aqueous medium.
Enzyme Addition: Recombinant or commercially available α-amylase is added to the gelatinized starch.
Hydrolysis Conditions: The reaction is conducted at optimized conditions (e.g., temperature, pH) for a specified duration to maximize yield.
Purification: The resulting mixture is purified using techniques such as chromatography to isolate maltohexaose from other oligosaccharides.
Chemical Synthesis
Chemical synthesis methods have also been employed to produce maltohexaose, often involving complex multi-step reactions. For example, one method involves synthesizing branched nonasaccharides that contain maltohexaose as a component through extensive coupling reactions between various glucopyranosyl derivatives. This approach can require up to 40 steps and utilizes protecting groups to facilitate selective reactions.
Molecular Structure Analysis
Maltohexaose has the molecular formula C36H62O31 and a molecular weight of approximately 810 g/mol. Its structure consists of six glucose units linked by α-(1→4) glycosidic bonds, resulting in a linear configuration. The hydroxyl groups on each glucose unit allow for potential derivatization, which can enhance its solubility and reactivity in various applications.
Structural Characteristics
Glycosidic Linkages: The α-(1→4) linkages provide maltohexaose with its characteristic linear structure.
Non-reducing End: The terminal glucose unit does not possess a free anomeric carbon, making it non-reducing.
Potential for Derivatization: Maltohexaose can be modified chemically or enzymatically to create derivatives for specific applications, such as bioconjugation or as substrates for enzyme assays.
Chemical Reactions Analysis
Maltohexaose participates in various chemical reactions primarily involving hydrolysis and enzymatic transformations:
Hydrolysis: Under acidic or enzymatic conditions, maltohexaose can be hydrolyzed into smaller maltodextrins or glucose.
Enzymatic Reactions: It acts as a substrate for enzymes like maltase and isomaltase, which break down oligosaccharides into monosaccharides.
Glycosylation Reactions: Maltohexaose can be used as a glycosyl donor in synthetic carbohydrate chemistry to form larger oligosaccharides or glycoproteins.
Mechanism of Action
The mechanism of action for maltohexaose primarily involves its role as a substrate in enzymatic reactions:
Enzyme Binding: Enzymes such as α-amylase bind to maltohexaose at specific active sites.
Catalytic Hydrolysis: The enzyme catalyzes the cleavage of glycosidic bonds, leading to the release of smaller saccharides.
Product Formation: The end products are typically maltotriose and glucose, which can further participate in metabolic pathways or serve as energy sources for microorganisms.
Physical and Chemical Properties Analysis
Maltohexaose exhibits several notable physical and chemical properties:
Solubility: Highly soluble in water due to its hydrophilic nature.
Stability: Stable under neutral pH conditions but susceptible to hydrolysis under acidic conditions.
Melting Point: Does not have a defined melting point due to its amorphous nature as an oligosaccharide.
Hygroscopicity: It has the ability to absorb moisture from the environment, which can influence its storage and application properties.
Applications
Maltohexaose has diverse applications across various fields:
Food Industry: Used as a sweetener and thickening agent in food products due to its mild sweetness and textural properties.
Pharmaceuticals: Serves as an excipient in drug formulations and as a substrate for enzyme assays in research settings.
Biotechnology: Utilized in the synthesis of glycoconjugates and other complex carbohydrates for therapeutic applications.
Research Tools: Employed in mass spectrometry for carbohydrate analysis due to its derivatization capabilities.
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